molecular formula C16H30N2O B11853932 N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide CAS No. 87943-76-8

N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide

Katalognummer: B11853932
CAS-Nummer: 87943-76-8
Molekulargewicht: 266.42 g/mol
InChI-Schlüssel: OFFSEHOWQBBWGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is a chemical compound with the molecular formula C16H30N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirotridecane and a carboxamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide typically involves the reaction of a spirocyclic amine with a carboxylic acid derivative. One common method includes the use of N-propylamine and 8-azaspiro[5.7]tridecane-8-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is unique due to its specific spirocyclic structure and the presence of the N-propyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

87943-76-8

Molekularformel

C16H30N2O

Molekulargewicht

266.42 g/mol

IUPAC-Name

N-propyl-8-azaspiro[5.7]tridecane-8-carboxamide

InChI

InChI=1S/C16H30N2O/c1-2-12-17-15(19)18-13-8-4-7-11-16(14-18)9-5-3-6-10-16/h2-14H2,1H3,(H,17,19)

InChI-Schlüssel

OFFSEHOWQBBWGA-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)N1CCCCCC2(C1)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.